molecular formula C13H10N2OS2 B408347 N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide CAS No. 312742-77-1

N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Cat. No. B408347
CAS RN: 312742-77-1
M. Wt: 274.4g/mol
InChI Key: YGXTYRLNVYVNMA-UHFFFAOYSA-N
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Description

The compound “N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. A thiazole is a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms.


Molecular Structure Analysis

The molecular structure of similar compounds suggests that “N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide” would have a benzothiazole ring attached to a thiophene ring via a carboxamide group .

Safety and Hazards

The safety and hazards associated with “N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide” are not known due to the lack of specific studies on this compound .

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-8-4-2-5-9-11(8)14-13(18-9)15-12(16)10-6-3-7-17-10/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXTYRLNVYVNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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